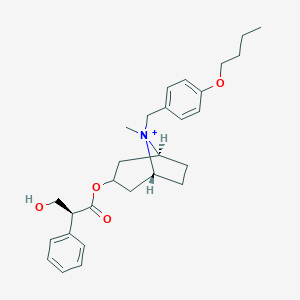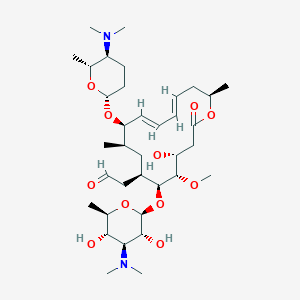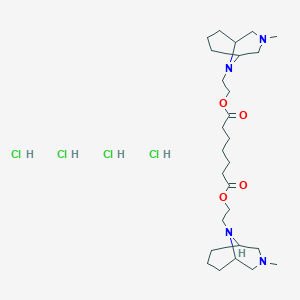![molecular formula C8H10N4O B033842 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one CAS No. 108777-80-6](/img/structure/B33842.png)
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in treating various diseases, including diabetes, obesity, and cancer.
Mechanism Of Action
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one works by inhibiting the activity of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, which is a negative regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound increases insulin sensitivity and glucose uptake, leading to improved glycemic control. In cancer cells, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibits the activity of several proteins involved in cell survival and proliferation, leading to decreased cancer cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one have been extensively studied. In animal models, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes and obesity. In cancer cells, this compound has been found to inhibit cell growth and proliferation, making it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one in lab experiments is its specificity for 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibition. This compound has been found to selectively inhibit 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, without affecting the activity of other phosphatases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one. One area of interest is the development of more potent and selective 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibitors. Another area of interest is the exploration of the potential of this compound in combination therapy with other drugs for the treatment of diabetes, obesity, and cancer. Additionally, more research is needed to understand the long-term effects of this compound on metabolic and cancer-related outcomes.
Synthesis Methods
The synthesis of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields the desired product, which can be further purified using column chromatography.
Scientific Research Applications
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit protein tyrosine phosphatase 1B (1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one), which is a key regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound can improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and obesity.
In addition to its potential in treating metabolic disorders, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has also shown promise in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of several proteins involved in cancer cell survival and proliferation.
properties
CAS RN |
108777-80-6 |
|---|---|
Product Name |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)8(13)11-12(7)3/h1-3H3,(H,11,13) |
InChI Key |
CKSLPUFDMRUJGX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



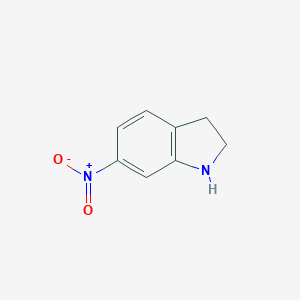


![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
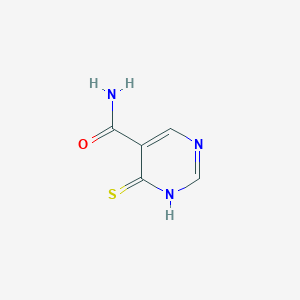

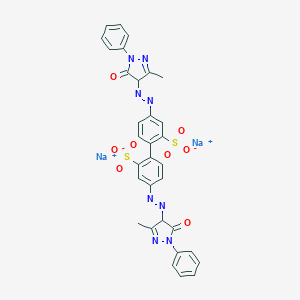
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
